molecular formula C9H10ClNO3 B373688 Ethyl 4-chloro-5-methoxypicolinate CAS No. 40473-02-7

Ethyl 4-chloro-5-methoxypicolinate

Cat. No.: B373688
CAS No.: 40473-02-7
M. Wt: 215.63g/mol
InChI Key: IZMIXSOCSGCHBR-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-methoxypicolinate is an organic compound belonging to the class of picolinates It is characterized by a chloro and methoxy substituent on the pyridine ring, making it a derivative of picolinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-5-methoxypicolinate typically involves the esterification of 4-chloro-5-methoxypicolinic acid. One common method includes the reaction of 4-chloro-5-methoxypicolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the ethyl ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-5-methoxypicolinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted picolinates.

    Oxidation: Formation of 4-chloro-5-methoxypicolinic acid.

    Reduction: Formation of 4-chloro-5-methoxypicolinyl alcohol.

Scientific Research Applications

Ethyl 4-chloro-5-methoxypicolinate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

    Agricultural Chemistry: Explored for its potential use in the synthesis of agrochemicals.

    Material Science: Studied for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-methoxypicolinate largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, thereby affecting biological pathways.

Comparison with Similar Compounds

Uniqueness: Ethyl 4-chloro-5-methoxypicolinate is unique due to the presence of both chloro and methoxy groups on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern distinguishes it from other picolinate derivatives and enhances its versatility in various chemical and biological applications.

Properties

IUPAC Name

ethyl 4-chloro-5-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-4-6(10)8(13-2)5-11-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMIXSOCSGCHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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